1-Ethoxy-2-methyl-1-penten-3-one
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Overview
Description
1-Ethoxy-2-methyl-1-penten-3-one is an organic compound with the molecular formula C8H14O2. It is a member of the unsaturated ketones family and is characterized by its unique structure, which includes an ethoxy group and a methyl group attached to a pentenone backbone.
Preparation Methods
The synthesis of 1-Ethoxy-2-methyl-1-penten-3-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl vinyl ether with methyl vinyl ketone under acidic conditions. This reaction proceeds via an electrophilic addition mechanism, where the ethoxy group is introduced to the pentenone structure .
Industrial production methods for this compound typically involve large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-Ethoxy-2-methyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols .
Scientific Research Applications
1-Ethoxy-2-methyl-1-penten-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Ethoxy-2-methyl-1-penten-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methyl groups play a crucial role in determining the compound’s reactivity and binding affinity. Pathways involved in its action include electrophilic addition and nucleophilic substitution, which facilitate the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
1-Ethoxy-2-methyl-1-penten-3-one can be compared with other similar compounds, such as:
1-Methoxy-2-methyl-1-penten-3-one: This compound has a methoxy group instead of an ethoxy group, which affects its reactivity and applications.
2-Methyl-3-penten-2-one: Lacks the ethoxy group, leading to different chemical properties and uses.
4-Methoxy-3-buten-2-one: Another unsaturated ketone with distinct structural features and reactivity.
Properties
IUPAC Name |
(E)-1-ethoxy-2-methylpent-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-8(9)7(3)6-10-5-2/h6H,4-5H2,1-3H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUKVGVMFVCANI-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=COCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C/OCC)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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